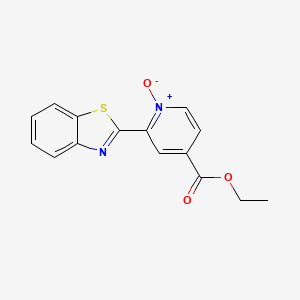

2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide

Beschreibung

Eigenschaften

Molekularformel |

C15H12N2O3S |

|---|---|

Molekulargewicht |

300.3 g/mol |

IUPAC-Name |

ethyl 2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C15H12N2O3S/c1-2-20-15(18)10-7-8-17(19)12(9-10)14-16-11-5-3-4-6-13(11)21-14/h3-9H,2H2,1H3 |

InChI-Schlüssel |

KMHNNKJIHTUCQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Metal-Catalyzed Reactions

One effective approach involves the use of metal catalysts to facilitate the formation of the benzothiazole ring. For instance, the cyclization of ortho-isocyanoaryl thioethers with organoboric acids has been reported to yield various C-2-substituted benzothiazoles in good to excellent yields (47–89%) when catalyzed by transition metals like manganese or iron. This method is advantageous due to its atom-economy and moderate reaction conditions.

Radical Cyclization

Another promising method is the radical cyclization using di(t-butyl)peroxide as a radical initiator. This approach allows for the formation of benzothiazoles through a cascade process initiated by radical generation, leading to high yields of the desired product. The mechanism typically involves homolytic fission followed by radical recombination.

Intermediate Formation Followed by Cyclization

Synthesis of Key Intermediates

The preparation of intermediates such as 2-cyanomethylbenzothiazole is crucial for subsequent cyclization steps. This can be achieved through a grinding method involving o-aminothiophenol and malononitrile, which yields the intermediate efficiently at room temperature.

Cyclization of Intermediates

Once the intermediate is synthesized, it can undergo further reactions to form the target compound. For example, the reaction of N-aryl-2-cyanoacetamides with potassium hydroxide can lead to the formation of N-substituted 2-pyridyl benzothiazoles through intramolecular cyclization mechanisms.

One-Pot Synthesis Strategies

Advantages of One-Pot Reactions

One-pot synthesis methods offer significant advantages in terms of simplicity and reduced reaction times. These methods often combine multiple reaction steps into a single procedure, minimizing purification steps and maximizing overall yield.

Example Protocols

A notable example includes a one-pot synthesis protocol that combines various reagents in a single reaction vessel, yielding high purity products with minimal by-products. This approach is particularly beneficial for large-scale applications where time and resource efficiency are critical.

Data Summary

The following table summarizes key findings from various studies on the synthesis of this compound:

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2-Benzothiazolyl)-4-(Ethoxycarbonyl)pyridin-1-oxid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche Oxidgruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Oxidgruppe wieder in eine Hydroxylgruppe umwandeln.

Substitution: Die Ethoxycarbonylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen eingesetzt werden, um eine Substitution zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Verbindungen mit zusätzlichen Oxidgruppen liefern, während die Reduktion Hydroxyl-Derivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Pyridinderivaten führen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: The compound can be oxidized to introduce additional oxide groups.

- Reduction: Reduction can convert the oxide group back to a hydroxyl group.

- Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

The compound's structural features enable it to interact with biological macromolecules, making it valuable in biochemical studies. Its potential as a therapeutic agent is being explored due to its ability to modulate biological pathways. This includes interactions with enzymes and receptors through π-π stacking and hydrogen bonding.

Medicine

Research is ongoing to investigate the compound's therapeutic potential. Preliminary studies suggest that it may have applications in drug development due to its ability to affect various biological processes. This includes potential roles in cancer therapy and other disease treatments by targeting specific molecular pathways.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and dyes. Its chemical properties allow for the creation of materials with specific characteristics suitable for various applications.

Case Studies

| Application Area | Description | Findings |

|---|---|---|

| Biochemical Studies | Investigated interactions with enzymes | Demonstrated modulation of enzyme activity through structural interactions |

| Therapeutic Research | Explored as a potential drug candidate | Showed promise in affecting biological pathways related to disease |

| Material Science | Used in polymer development | Enhanced properties of materials when incorporated into formulations |

Wirkmechanismus

The mechanism by which 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, while the ethoxycarbonyl and oxide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide with structurally related pyridine 1-oxide derivatives from the evidence:

Key Observations:

- Steric and Conformational Features : The benzothiazole group introduces steric bulk and rigidity compared to smaller substituents like chloro or methyl. This may influence binding affinity in biological systems or catalytic activity.

- Reactivity : The isothiocyanate group in 4-(isothiocyanatomethyl)pyridine 1-oxide offers nucleophilic reactivity absent in the target compound, which instead features an ester group amenable to hydrolysis or transesterification .

Biologische Aktivität

2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves the reaction of benzothiazole derivatives with pyridine-1-oxide and ethyl chloroformate under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzothiazolyl-pyridine derivatives, including this compound. For instance, compounds derived from similar structures have shown significant inhibition against viruses such as H5N1 and SARS-CoV-2.

A study demonstrated that certain derivatives exhibited an IC50 value as low as 3.669 μM against SARS-CoV-2, indicating potent antiviral activity . The presence of fluorine atoms in some analogs has been correlated with enhanced efficacy, suggesting a structure-activity relationship worth exploring further.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the benzothiazole moiety exhibit notable activity against various bacterial strains. For instance, a related compound showed effective inhibition of Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell membranes .

Anticancer Potential

The anticancer potential of this compound has been investigated in several studies. A related series of compounds demonstrated cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The combination of these compounds with established chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, the antiviral efficacy of various benzothiazolyl-pyridine derivatives was tested against SARS-CoV-2 using Vero-E6 cells. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited superior inhibitory activity compared to others, with significant viral load reduction observed at lower concentrations.

Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against common pathogens. The compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Data Tables

| Activity | IC50 (μM) | Tested Compounds |

|---|---|---|

| Anti-SARS-CoV-2 | 3.669 | 8f–h |

| Antibacterial (Gram+) | <50 | Various Benzothiazole Derivatives |

| Cytotoxicity (MCF-7) | Synergistic | Combination with Doxorubicin |

Q & A

What are the recommended methodologies for synthesizing and purifying 2-(2-benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide?

Basic Research Question

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Condensation of 2-aminobenzothiazole with a pyridine precursor (e.g., 4-(ethoxycarbonyl)pyridine 1-oxide) under nucleophilic substitution conditions.

- Step 2: Oxidation of the pyridine ring to form the N-oxide group using agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Key Considerations: Monitor reaction progress via TLC and confirm purity using HPLC or NMR .

How can electrochemical techniques elucidate the redox behavior of pyridine 1-oxide derivatives?

Advanced Research Question

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are critical for studying redox properties:

- Experimental Setup: Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference, Pt counter) in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

- Key Findings: Pyridine 1-oxide derivatives exhibit distinct reduction peaks (e.g., −1.2 V vs. Ag/AgCl) due to the N-oxide group’s electron-withdrawing effects. Compare with analogs like 4-chloropyridine 1-oxide to resolve contradictory data on electron transfer mechanisms .

Data Analysis: Use Randles-Sevcik equation to calculate diffusion coefficients and assess reversibility from peak separation (ΔEp) .

What strategies optimize fluorescence studies for benzothiazole-containing N-oxide compounds?

Advanced Research Question

Benzothiazole-pyridine N-oxide hybrids can act as polarity-sensitive fluorophores:

- Methodology:

- Solvent Polarity Screening: Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to determine Stokes shifts and quantum yields.

- Time-Resolved Fluorescence: Use time-correlated single-photon counting (TCSPC) to assess excited-state lifetimes.

- Case Study: Analogous compounds (e.g., 4-(9H-carbazol-9-yl)pyridine 1-oxide) show enhanced emission in non-polar solvents due to restricted intramolecular rotation .

Challenges: Address aggregation-caused quenching (ACQ) by testing at low concentrations (<10 µM) .

How do researchers validate the stability of pyridine 1-oxide derivatives under varying pH and temperature conditions?

Basic Research Question

Stability studies require:

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Analytical Tools:

What in vitro assays are suitable for evaluating the antitumor potential of benzothiazole-pyridine hybrids?

Advanced Research Question

Biological activity assessment involves:

- Soft Agar Cloning Assay: Seed human tumor cells (e.g., MCF-7 breast cancer) in 0.3% agar with test compound (0.1–10 µg/mL). Quantify colony formation after 14 days .

- Mechanistic Studies:

- Cell Cycle Analysis: Use flow cytometry to detect G2/M arrest (indicative of mitotic disruption).

- Tubulin Polymerization Assay: Compare with HMN-176, a related stilbene derivative, to rule out tubulin-binding mechanisms .

Data Interpretation: IC₅₀ values <1 µM suggest potent cytotoxicity, but validate specificity via toxicity assays on non-cancerous cell lines .

How can NMR and computational methods resolve ambiguities in structural assignments?

Advanced Research Question

Ambiguities arise in distinguishing regioisomers or tautomers:

- ¹³C NMR: The ethoxycarbonyl group’s carbonyl carbon appears at ~165 ppm, while benzothiazole carbons resonate at 120–150 ppm.

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict chemical shifts and compare with experimental data.

Case Example: For analogs like 4-(isothiocyanatomethyl)pyridine 1-oxide, computational modeling confirmed the N-oxide position via Mulliken charge distribution .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

Scale-up risks racemization or byproduct formation:

- Catalytic Asymmetric Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) during benzothiazole coupling.

- Process Optimization: Monitor reaction temperature (<50°C) and employ flow chemistry for exothermic steps.

Quality Control: Chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol mobile phase ensures ≥98% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.